N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-12-8-9-22-16(11-12)20-17(15-3-2-10-27-15)18(22)21-19(24)13-4-6-14(7-5-13)23(25)26/h2-11H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXJRKOVOFQFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-4-nitrobenzamide typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The 4-nitrobenzamide group in the target compound distinguishes it from halogenated (e.g., 4-chloro in ) or alkylated (e.g., p-tolyl in ) analogs. Nitro groups are stronger electron-withdrawing moieties, which may improve binding to enzymes or receptors requiring polar interactions .
- Methyl Position : The 7-methyl group in the target compound contrasts with 6-methyl analogs (e.g., ), which could alter steric hindrance and metabolic stability.
Synthetic Yields :
- Compounds with simpler substituents (e.g., Compound 17, 52% yield ) are synthesized more efficiently than those with complex groups (e.g., Compound 14, 17% yield ). This suggests that the target compound’s nitrobenzamide group might require optimized reaction conditions.
Biological Activity :
- While direct activity data for the target compound is unavailable, structurally related imidazopyridines exhibit diverse pharmacological properties. For example, acetamide derivatives (e.g., N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide) show potent anti-inflammatory activity . The nitro group in the target compound may similarly enhance interactions with inflammatory mediators like COX-2.
Pharmacological and Functional Comparisons
- Anti-Inflammatory Potential: The acetamide-linked imidazopyridines in demonstrate that bulky substituents (e.g., trifluoromethylbenzyl) enhance anti-inflammatory efficacy. The target compound’s nitrobenzamide group could mimic this effect by providing steric bulk and electronic modulation.
- Antiparasitic Activity : Imidazopyridines with pyridinyl and aniline substituents (e.g., S13–S15 in ) are optimized for visceral leishmaniasis. The nitro group in the target compound may offer redox-activated antiparasitic properties, though this requires validation.
Challenges and Limitations
- Solubility: Nitro groups often reduce aqueous solubility, which may limit the target compound’s bioavailability compared to cyano- or fluoro-substituted analogs (e.g., Compound 14 ).
- Synthetic Complexity : Introducing a nitrobenzamide group necessitates stringent control over reaction conditions to avoid byproducts, as seen in the low yields of similar derivatives .
Biological Activity
N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-4-nitrobenzamide is a heterocyclic compound with significant potential in medicinal chemistry. Its structure incorporates an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities. This compound is particularly noteworthy due to the presence of thiophene and nitrobenzamide groups, which enhance its chemical properties and potential pharmacological applications.
| Property | Value |
|---|---|
| Molecular Weight | 378.41 g/mol |
| Molecular Formula | C19H14N4O3S |
| LogP | 4.0567 |
| Polar Surface Area | 66.258 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazo[1,2-a]pyridine core facilitates binding to these targets, while the thiophene and benzamide groups can enhance binding affinity and selectivity.
In Vitro Studies
Recent studies have evaluated the compound's activity against various biological targets:
- Acetylcholinesterase (AChE) Inhibition : The compound exhibited moderate AChE inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. The IC50 values for related compounds in this class ranged from 100 nM to 500 nM, indicating significant potential for further development as an AChE inhibitor .
- Anticancer Activity : Preliminary investigations suggest that derivatives of this compound may possess anticancer properties. For instance, related imidazo[1,2-a]pyridine compounds have shown promise in inhibiting cancer cell proliferation in vitro .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by structural modifications. A study on similar compounds indicated that the presence of specific substituents on the imidazo[1,2-a]pyridine core significantly affects AChE inhibition potency . The following table summarizes some findings regarding the SAR:
| Compound | IC50 (nM) | Relative Potency (%) |
|---|---|---|
| This compound | TBD | TBD |
| Control (Donepezil) | 103.24 | 100 |
| Related Compound A | 200 | 50 |
| Related Compound B | 500 | 20 |
Case Study 1: Alzheimer's Disease
In a recent study focusing on potential AChE inhibitors for Alzheimer's treatment, this compound was tested alongside other derivatives. The results indicated that while it did not outperform established drugs like donepezil, it showed promising activity that warrants further investigation .
Case Study 2: Anticancer Research
Another study explored the anticancer potential of imidazo[1,2-a]pyridine derivatives. The compound demonstrated significant cytotoxic effects against various cancer cell lines in vitro. Further research is needed to elucidate its mechanism of action and efficacy in vivo .
Q & A
Q. What synthetic strategies are effective for constructing the imidazo[1,2-a]pyridine core in N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-4-nitrobenzamide?
The imidazo[1,2-a]pyridine core is typically synthesized via cyclization reactions. For example, describes a protocol using 7-(thiophen-2-yl)imidazo[1,2-a]pyridine (Compound 10) as a precursor. Key steps include:
- Condensation : Reaction of 2-aminopyridine derivatives with α-bromoketones or α-halocarbonyl compounds under reflux conditions.
- Thiophene Substitution : Suzuki-Miyaura coupling to introduce the thiophen-2-yl group at the 2-position of the imidazo[1,2-a]pyridine.
- Benzamide Functionalization : Amidation at the 3-position using 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine).
Table 1 : Synthetic yields of related imidazo[1,2-a]pyridine analogs (from )
| Compound | Substituents | Yield (%) | Molecular Weight |
|---|---|---|---|
| 14 | 2-Fluoro-5-(7-thiophen-2-yl)benzonitrile | 17 | 320 |
| 15 | 2-(4-(7-thiophen-2-yl)phenyl)acetonitrile | 29 | 316 |
| 17 | 4-Fluorophenyl | 52 | 295 |
Key Insight : Lower yields (e.g., 17% for Compound 14) highlight challenges in steric hindrance during benzamide coupling.
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
1H and 13C NMR are critical for confirming regiochemistry. For instance:
- Imidazo[1,2-a]pyridine protons : The H-3 proton (adjacent to the benzamide group) typically appears as a singlet at δ 8.2–8.5 ppm due to deshielding ( ).
- Thiophene protons : The β-protons of the thiophene ring resonate at δ 7.1–7.3 ppm as a doublet (J = 5.1 Hz), while the α-protons appear at δ 7.4–7.6 ppm ( ).
- Nitrobenzamide group : The aromatic protons ortho to the nitro group show downfield shifts (δ 8.0–8.3 ppm) due to electron-withdrawing effects.
Recommendation : Use 2D NMR (COSY, HSQC) to assign overlapping signals, especially in crowded aromatic regions .
Q. What computational tools predict the solubility and bioavailability of this compound?
reports a solubility of <17.69 mg/mL in DMSO, while LogD (pH 7.4) is estimated at -0.73 using tools like ACD/Labs or MarvinSketch. Key parameters:
- Polar Surface Area (PSA) : ~101 Ų (indicative of moderate membrane permeability).
- Lipinski’s Rule of Five : Compliance (molecular weight = 353.83, H-bond donors = 1, H-bond acceptors = 6).
Table 2 : Physicochemical properties (from )
| Parameter | Value |
|---|---|
| Molecular Formula | C18H12ClN3OS |
| LogP | -1.27 |
| Aqueous Solubility | <17.69 mg/mL (DMSO) |
Advanced Research Questions
Q. How does the nitro group at the 4-position of the benzamide moiety influence receptor binding?
The nitro group enhances electron-deficient character, potentially improving interactions with π-acidic residues in target proteins. highlights that similar nitro-substituted benzamides show high affinity for δ-subunit-containing GABAA receptors.
Q. Experimental Validation :
- Perform competitive binding assays using [3H]Ro15-4513 (a δ-GABAA ligand) to measure IC50 values.
- Use molecular docking (e.g., AutoDock Vina) to model interactions with Tyr<sup>97</sup> and Phe<sup>77</sup> in the receptor’s binding pocket .
Q. How can researchers address contradictory bioactivity data across cell-based vs. in vivo models?
Contradictions may arise from differences in metabolic stability or off-target effects. notes that analogs with thiophene substituents exhibit improved brain penetration (e.g., logBB = 0.8) but may undergo rapid hepatic clearance.
Q. Methodological Recommendations :
Metabolic Profiling : Use liver microsomes to identify major metabolites (e.g., oxidation at the thiophene ring).
Pharmacokinetic Studies : Measure plasma half-life (t1/2) and AUC in rodent models.
Off-Target Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific effects .
Q. What strategies optimize selectivity over structurally related benzodiazepine receptors?
The imidazo[1,2-a]pyridine scaffold shares homology with zolpidem, a GABAA α1-subtype agonist. To enhance δ-subunit selectivity:
- Modify the 7-Methyl Group : Replace with bulkier substituents (e.g., -CF3) to sterically hinder α1 binding ( ).
- Nitro Group Positioning : Ortho-nitro analogs show 10-fold higher δ-selectivity than para-substituted derivatives ( ).
Validation : Radioligand displacement assays using α1 (HEK293 cells) vs. δ (cerebellar granule neurons) GABAA receptors .
Q. How should researchers design stability studies for this compound under physiological conditions?
Key Degradation Pathways :
- Hydrolysis : The benzamide bond may cleave at pH < 3 or pH > 10.
- Photooxidation : The thiophene ring is susceptible to UV-induced oxidation.
Q. Protocol :
Forced Degradation : Expose the compound to 0.1 M HCl (40°C, 24 hr), 0.1 M NaOH (40°C, 24 hr), and UV light (254 nm, 48 hr).
Analytical Methods : Monitor degradation via HPLC-MS (C18 column, 0.1% formic acid/ACN gradient) .
Q. What in vivo models are appropriate for evaluating neuroinflammatory targeting?
identifies TSPO (translocator protein) as a neuroinflammation biomarker. For this compound:
- Model 1 : LPS-induced neuroinflammation in mice (measure IL-6, TNF-α in CSF).
- Model 2 : PET imaging in a rat traumatic brain injury model using [11C]-labeled analogs ( ).
Q. Critical Parameters :
- Blood-brain barrier permeability (logBB > 0.3).
- Target occupancy (EC50 < 50 nM).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
